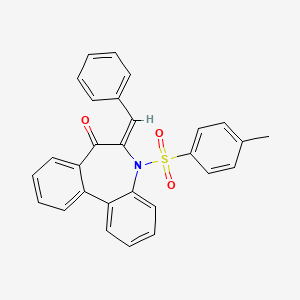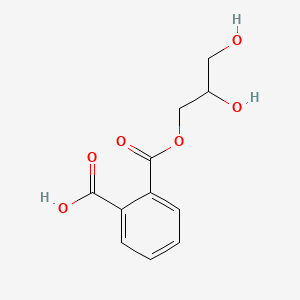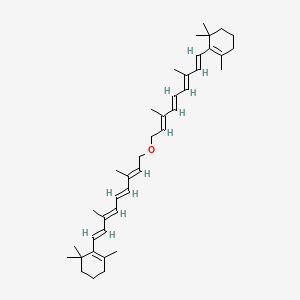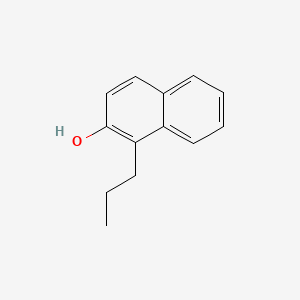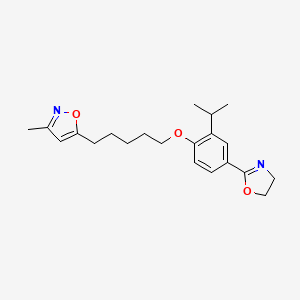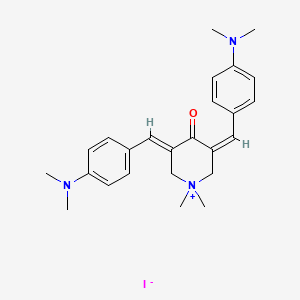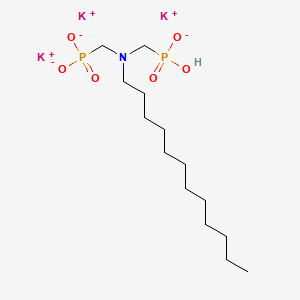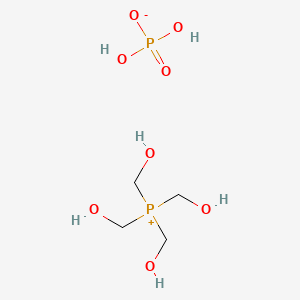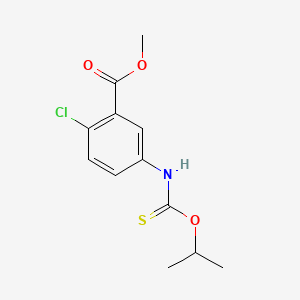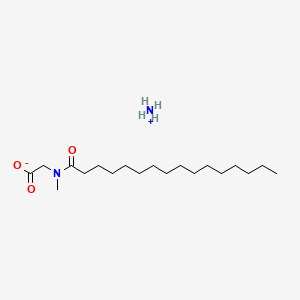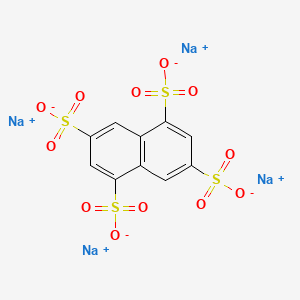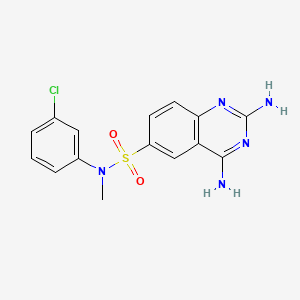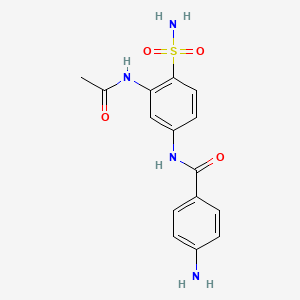
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is a chemical compound known for its complex structure and significant applications in various fields. It is characterized by the presence of acetamido, aminobenzoyl, and benzenesulphonamide groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzenesulphonamide with acetic anhydride to form 4-acetamidobenzenesulphonamide. This intermediate is then subjected to a coupling reaction with 4-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulphonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulphonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating bacterial infections and as a component of silver sulfadiazine cream for burns.
Uniqueness
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is unique due to its complex structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
85650-64-2 |
|---|---|
Fórmula molecular |
C15H16N4O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(3-acetamido-4-sulfamoylphenyl)-4-aminobenzamide |
InChI |
InChI=1S/C15H16N4O4S/c1-9(20)18-13-8-12(6-7-14(13)24(17,22)23)19-15(21)10-2-4-11(16)5-3-10/h2-8H,16H2,1H3,(H,18,20)(H,19,21)(H2,17,22,23) |
Clave InChI |
BUNLZXBXEKQPSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


